

# Clascoterone: A Deep Dive into its Pharmacokinetics and Dermal Metabolism

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and dermal metabolism of **clascoterone**, a novel topical androgen receptor inhibitor. By summarizing key quantitative data, detailing experimental protocols, and visualizing complex pathways, this document serves as an in-depth resource for professionals in the field of dermatology and drug development.

#### **Pharmacokinetic Profile**

**Clascoterone**, approved for the topical treatment of acne vulgaris, is designed for local activity with minimal systemic exposure. Its pharmacokinetic profile is characterized by low systemic absorption and rapid metabolism.

### Systemic Exposure and Absorption

Following topical application of **clascoterone** 1% cream, systemic concentrations of the drug are low. In a study involving adult subjects with moderate to severe acne vulgaris, a mean dose of approximately 6 grams was applied twice daily for two weeks. Steady-state concentrations of **clascoterone** were achieved by Day 5.[1][2]

Table 1: Systemic Pharmacokinetic Parameters of **Clascoterone** at Steady State (Day 14)



| Parameter                                        | Mean ± SD   | Unit    |
|--------------------------------------------------|-------------|---------|
| Cmax (Maximum Plasma Concentration)              | 4.5 ± 2.9   | ng/mL   |
| AUCτ (Area Under the Curve over Dosing Interval) | 37.1 ± 22.3 | h*ng/mL |
| Cavg (Average Plasma Concentration)              | 3.1 ± 1.9   | ng/mL   |

Data from a clinical trial in adult subjects with moderate to severe acne vulgaris receiving approximately 6 grams of **clascoterone** 1% cream twice daily.[1][2]

### **Distribution**

In vitro studies have shown that **clascoterone** is 84% to 89% bound to plasma proteins, and this binding is independent of the drug concentration.[1][2]

#### **Metabolism and Excretion**

Clascoterone is rapidly hydrolyzed in the skin and plasma by esterases, which significantly limits its systemic activity.[2][3] The primary and inactive metabolite is cortexolone.[2][3][4] Plasma concentrations of cortexolone are generally at or near the lower limit of quantitation (0.5 ng/mL).[1][2][4] In vitro studies using human cryopreserved hepatocytes have confirmed the generation of cortexolone as the primary metabolite, along with other unidentified and conjugated metabolites.[1] The excretion of clascoterone has not been fully characterized in humans, but it is known to be excreted in the urine as conjugated esters, with less than or equal to 1% of the administered dose being recovered in this form.[5][6]

### **Dermal Metabolism**

The primary site of **clascoterone** metabolism is the skin itself. This localized metabolic activity is a key feature of the drug, contributing to its favorable safety profile.

Upon topical application, **clascoterone** penetrates the epidermis where it is rapidly hydrolyzed by esterases to its inactive metabolite, cortexolone.[2][3] This rapid biotransformation within the



target tissue ensures that the pharmacological activity is primarily localized to the site of application, minimizing systemic androgenic effects.

Table 2: Clascoterone and its Primary Metabolite

| Compound     | Role               | Activity                     |
|--------------|--------------------|------------------------------|
| Clascoterone | Active Drug        | Androgen Receptor Antagonist |
| Cortexolone  | Primary Metabolite | Inactive                     |

# Mechanism of Action: Androgen Receptor Signaling Pathway

**Clascoterone** exerts its therapeutic effect by acting as a potent antagonist at the androgen receptor (AR).[2][4] In skin, androgens like dihydrotestosterone (DHT) bind to the AR in sebaceous glands and dermal papilla cells.[2][3] This binding triggers a signaling cascade that leads to increased sebum production and inflammation, key factors in the pathogenesis of acne.[3] **Clascoterone** competitively inhibits the binding of androgens to the AR, thereby blocking these downstream effects.[2][3][4]



Click to download full resolution via product page

Caption: **Clascoterone** blocks the androgen receptor signaling cascade.

## **Experimental Protocols**

The pharmacokinetic and metabolism studies of **clascoterone** have employed a range of standard and advanced methodologies.



#### **Clinical Pharmacokinetic Studies**

Study Design: Phase 1 and 2a clinical trials have been conducted to evaluate the pharmacokinetics of **clascoterone**.[5][7][8] These are typically open-label, multicenter studies involving healthy volunteers or patients with acne vulgaris.[5][7][8] A common design is the Maximal Usage Trial (MUsT), which aims to assess systemic exposure under conditions of maximal use.[9]

Dosing Regimen: Participants typically apply a specified amount of **clascoterone** cream (e.g., 1%) to the affected areas twice daily for a defined period (e.g., 14 days).[7][8]

Sample Collection: Blood and urine samples are collected at predetermined time points to quantify the concentrations of **clascoterone** and its metabolites.[6]

Analytical Method: The concentrations of **clascoterone** and cortexolone in plasma and urine are determined using validated analytical methods, most commonly liquid chromatography with tandem mass spectrometry (LC-MS/MS).[6][10]





Click to download full resolution via product page

Caption: A typical workflow for a clinical pharmacokinetic study of **clascoterone**.

#### In Vitro Dermal Metabolism Studies

Objective: To investigate the permeation and metabolism of **clascoterone** in human skin.

Methodology: In Vitro Permeation Test (IVPT)

- Test System: Franz diffusion cells or flow-through diffusion cells are commonly used with excised human skin as the membrane.[10]
- Procedure: A finite dose of the **clascoterone** formulation is applied to the epidermal surface of the skin. The receptor solution, maintained at a physiological temperature, is collected at various time points.



 Analysis: The concentration of clascoterone and its metabolites in the receptor solution is quantified using a validated LC-MS/MS method.[10][11]

Table 3: Key Parameters for In Vitro Skin Permeation Studies

| Parameter         | Description                                                                                     |
|-------------------|-------------------------------------------------------------------------------------------------|
| Skin Source       | Human cadaver or surgically excised skin                                                        |
| Diffusion Cell    | Franz diffusion cell or flow-through cell                                                       |
| Receptor Solution | Phosphate-buffered saline (PBS) often with a solubilizing agent like bovine serum albumin (BSA) |
| Sampling          | Aliquots taken from the receptor solution at predefined intervals                               |
| Analytical Method | UHPLC-MS/MS for quantification of clascoterone and cortexolone                                  |

This table summarizes typical parameters for an in vitro skin permeation test (IVPT).[10][11]





Click to download full resolution via product page

Caption: Workflow for an in vitro skin permeation test (IVPT).

#### Conclusion

**Clascoterone** exhibits a pharmacokinetic profile well-suited for a topical medication, characterized by localized activity and minimal systemic burden. Its rapid dermal metabolism to an inactive metabolite is a key factor in its safety and tolerability. The competitive inhibition of the androgen receptor provides a targeted mechanism of action for the treatment of acne vulgaris. The experimental methodologies outlined in this guide provide a framework for the continued investigation and development of topical dermatological therapies.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Individual Article: Clascoterone Cream 1%: Mechanism of Action, Efficacy, and Safety of a Novel, First-in-Class Topical Antiandrogen Therapy for Acne - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 4. Clascoterone | C24H34O5 | CID 11750009 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, Safety, and Skin Irritation and Sensitization Potential of Clascoterone Cream in Early-Phase Clinical Study Participants PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetic Profile, Safety, and Tolerability of Clascoterone (Cortexolone 17-alpha propionate, CB-03-01) Topical Cream, 1% in Subjects With Acne Vulgaris: An Open-Label Phase 2a Study | Semantic Scholar [semanticscholar.org]
- 8. Pharmacokinetic Profile, Safety, and Tolerability of Clascoterone (Cortexolone 17-alpha propionate, CB-03-01) Topical Cream, 1% in Subjects With Acne Vulgaris: An Open-Label Phase 2a Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. allucent.com [allucent.com]
- 10. researchgate.net [researchgate.net]
- 11. Method development for the evaluation of in vitro skin permeation of clascoterone from clascoterone topical cream, 1% American Chemical Society [acs.digitellinc.com]
- To cite this document: BenchChem. [Clascoterone: A Deep Dive into its Pharmacokinetics and Dermal Metabolism]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669155#clascoterone-pharmacokinetics-and-dermal-metabolism]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com